Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate
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Overview
Description
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate is a specialized organoboron compound. Organotrifluoroborates, including this compound, are known for their stability and versatility in organic synthesis. They are particularly valued for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium organotrifluoroborates typically involves the reaction of boronic acids with potassium bifluoride. For potassium (s)-((tert-butoxycarbonyl(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate, the process begins with the preparation of the corresponding boronic acid, which is then reacted with potassium bifluoride to form the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates follows similar synthetic routes but on a larger scale. The key steps involve the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (s)-((tert-butoxycarbonyl(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium n-butyltrifluoroborate
Uniqueness
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling also make it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-[[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BF3NO4.K/c1-8(2)9(10(18)20-6)17(7-13(14,15)16)11(19)21-12(3,4)5;/h8-9H,7H2,1-6H3;/q-1;+1/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGOCZJUPOTLEQ-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C(C)C)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CN([C@@H](C(C)C)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BF3KNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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